![molecular formula C22H23FN2O3 B2665511 6-乙基-4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-7-羟基香豆素-2-酮 CAS No. 896838-63-4](/img/structure/B2665511.png)
6-乙基-4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-7-羟基香豆素-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or precursors. It includes the reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .科学研究应用
抗菌和抗菌剂
与 6-乙基-4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-7-羟色满-2-酮 相似的衍生物的研究在抗菌和抗菌应用中显示出显着的希望。例如,已经合成并评估了某些氟喹诺酮衍生物的抗分枝杆菌和细胞毒活性。这些衍生物,包括 1-乙基-和 1-芳基-6-氟喹诺酮,在特定浓度下显示出对结核分枝杆菌生长的完全抑制。这些化合物在某些浓度下的非细胞毒性突出了它们作为抗菌剂的潜力,而不会对人体细胞产生不利影响 (Sheu 等人,2003)。类似地,已经进行了 6-氟-1,4-二氢-4-氧代-喹啉-3-羧酸衍生物的合成,显示出显着的抗菌活性,特别是对大肠杆菌,这将这些化合物定位为治疗细菌感染的潜在候选物 (Rameshkumar 等人,2003)。
神经保护和抗缺血活性
6-乙基-4-[[4-(4-氟苯基)哌嗪-1-基]甲基]-7-羟色满-2-酮 的衍生物也表现出潜在的神经保护和抗缺血活性。例如,已经合成并表征了肉桂酰胺衍生物,证明了对 PC12 细胞中谷氨酰胺诱导的神经毒性的有效活性。一项体内实验表明对脑梗塞有保护作用,表明这些化合物可能有利于治疗神经退行性疾病或中风相关疾病 (Zhong 等人,2018)。
血清素受体激动剂
另一个感兴趣的领域是针对血清素受体的化合物开发。合成了含有哌嗪基团的 6-乙酰基-7-羟基-4-甲基香豆素的新衍生物,以研究它们对血清素 5-HT1A 和 5-HT2A 受体的亲和力。其中一些化合物对 5-HT1A 受体表现出优异的活性,表明它们在治疗与血清素功能障碍相关的疾病(如抑郁症、焦虑症或精神分裂症)中的潜在用途 (Ostrowska 等人,2023)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-2-15-11-19-16(12-22(27)28-21(19)13-20(15)26)14-24-7-9-25(10-8-24)18-5-3-17(23)4-6-18/h3-6,11-13,26H,2,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNEMLVHOVAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。